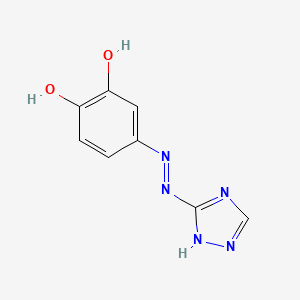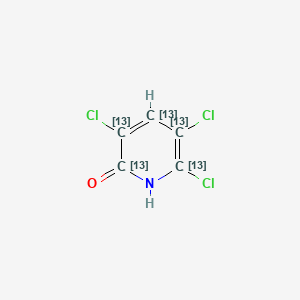
3,5,6-三氯-2-吡啶醇-13C5
描述
3,5,6-Trichloro-2-pyridinol-13C5, also known as TCPy, is a stable isotope-labeled form of the pesticide metabolite 3,5,6-Trichloro-2-pyridinol (TCP). It is a derivative of pyridine and contains three chlorine atoms and a hydroxyl group . This compound is widely used as a biomarker for assessing human exposure to chlorpyrifos and other organophosphate pesticides .
Synthesis Analysis
TCPy is a metabolite of the herbicide triclopyr and of the insecticides chlorpyrifos and chlorpyrifos-methyl . It can be obtained as a major degradation product of chlorpyrifos (CP), via treatment with the degrading bacteria Enterobacter B-14 .Molecular Structure Analysis
The molecular formula of 3,5,6-Trichloro-2-pyridinol-13C5 is C5H2Cl3NO . It is a cyclic hydrocarbon, specifically a chlorinated version of 2-pyridone .Chemical Reactions Analysis
Microbially-mediated mineralization is the primary degradative pathway for TCP . Both the hydrolytic-oxidative dechlorination pathway and the denitrification pathway might be involved in TCP biodegradation .Physical and Chemical Properties Analysis
3,5,6-Trichloro-2-pyridinol-13C5 is a white crystalline solid that is soluble in water and polar organic solvents . Its molecular weight is 215.43 g/mol .科学研究应用
请记住,这种化合物使用碳-13(13C5)进行独特的同位素标记,可以精确跟踪并与天然同位素区分开来。 其应用范围涵盖毒理学、环境科学和分析化学,使其成为全球研究人员的宝贵工具 . 如果你有任何其他问题或需要更多详细信息,请随时提问!😊
作用机制
Target of Action
The primary target of 3,5,6-Trichloro-2-pyridinol-13C5, a metabolite of the insecticides chlorpyrifos and chlorpyrifos-methyl , is the nervous system . It predominantly triggers neurotoxic effects , leading to an excess of acetylcholine in the synapse, resulting in hyperactivity, muscle spasms, and potentially paralysis, respiratory failure, and even death .
Mode of Action
3,5,6-Trichloro-2-pyridinol-13C5 interacts with its targets by inhibiting acetylcholinesterase activity . This inhibition leads to an accumulation of acetylcholine in the synapse, causing overstimulation of the nervous system .
Biochemical Pathways
The degradation of 3,5,6-Trichloro-2-pyridinol-13C5 involves two possible metabolic pathways . The first is the hydrolytic-oxidative dechlorination pathway, and the second is the denitrification pathway . Both pathways are involved in the biodegradation of 3,5,6-Trichloro-2-pyridinol-13C5 by the strain Micrococcus luteus ML .
Pharmacokinetics
When ingested, inhaled, or absorbed dermally, 3,5,6-Trichloro-2-pyridinol-13C5 can be metabolized by cytochrome P450 enzymes . These enzymes cause 3,5,6-Trichloro-2-pyridinol-13C5 to undergo dearylation (oxidative ester cleavage) forming 3,5,6-trichloro-2-pyridinol and diethylthiophosphate .
Result of Action
The molecular and cellular effects of 3,5,6-Trichloro-2-pyridinol-13C5’s action include cytotoxicity and estrogenic activity . It has been found to be more toxic than its parent compounds, chlorpyrifos and chlorpyrifos-methyl . In vitro assays using two mammalian cell lines (HEK293 and N2a) and a recombinant yeast have shown that 3,5,6-Trichloro-2-pyridinol-13C5 is cytotoxic and exhibits estrogenic activity .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 3,5,6-Trichloro-2-pyridinol-13C5. It is a highly toxic and refractory residue of both the insecticide chlorpyrifos and the herbicide triclopyr . It is listed as a mobile and persistent organic pollutant by the US Environmental Protection Agency (EPA) due to its high solubility in water and long half-life (65–360 days) . Moreover, 3,5,6-Trichloro-2-pyridinol-13C5 has a high antibacterial activity owing to the existence of three chloride atoms on the pyridinol ring .
安全和危害
生化分析
Biochemical Properties
3,5,6-Trichloro-2-pyridinol-13C5 is an organophosphorous insecticide, which can be obtained as a major degradation product of chlorpyrifos It interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known that the compound is cytotoxic, genotoxic, and neurotoxic . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is persistent and mobile, with a long half-life in soil . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Metabolic Pathways
3,5,6-Trichloro-2-pyridinol-13C5 is involved in metabolic pathways related to the degradation of chlorpyrifos It interacts with enzymes or cofactors in these pathways, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that the compound is highly soluble in water, which may influence its localization or accumulation
属性
IUPAC Name |
3,5,6-trichloro-(2,3,4,5,6-13C5)1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYYAQFQZQEUEN-CVMUNTFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13C](=O)N[13C](=[13C]1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858512 | |
| Record name | 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330171-47-5 | |
| Record name | 3,5,6-Trichloro(~13~C_5_)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


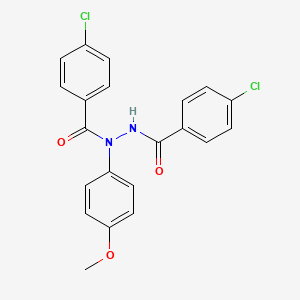



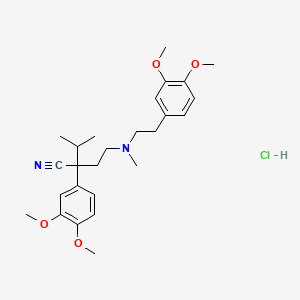


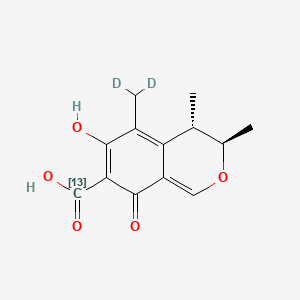
![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)
![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)
